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Compound of Interest

Compound Name: Etosalamide

Cat. No.: B1671764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Etosalamide is a small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor

tyrosine kinase.[1] Dysregulation of ALK signaling, often due to genetic rearrangements, is a

key driver in several cancers, including non-small cell lung cancer (NSCLC).[2] Etosalamide
exerts its therapeutic effect by competitively binding to the ATP-binding pocket of ALK, thereby

inhibiting its kinase activity. This blockade disrupts downstream signaling pathways crucial for

cancer cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK

pathways, ultimately leading to apoptosis of ALK-dependent cancer cells.[1]

These application notes provide a comprehensive guide for the formulation and use of

etosalamide in various in vitro experimental settings to assess its biological activity and

mechanism of action.

Physicochemical and Biological Properties of
Etosalamide
A summary of the key physicochemical and reported biological properties of etosalamide is

presented below. This information is crucial for the accurate preparation of stock solutions and

for designing in vitro experiments.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1671764?utm_src=pdf-interest
https://www.benchchem.com/product/b1671764?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-etofesalamide
https://www.europeanreview.org/wp/wp-content/uploads/3496-3503-Effect-of-ALK-inhibitors-in-the-treatment-of-non-small-cell-lung-cancer.pdf
https://www.benchchem.com/product/b1671764?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-etofesalamide
https://www.benchchem.com/product/b1671764?utm_src=pdf-body
https://www.benchchem.com/product/b1671764?utm_src=pdf-body
https://www.benchchem.com/product/b1671764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Name 2-(2-ethoxyethoxy)benzamide [3]

Synonyms
Ethosalamide, o-(2-

Ethoxyethoxy)benzamide
[3]

Molecular Formula C₁₁H₁₅NO₃

Molecular Weight 209.24 g/mol

Appearance White to off-white solid

Melting Point 78 °C

Solubility
DMSO: ≥ 300 mg/mL (≥

1433.76 mM)

Storage
Store as a solid at -20°C for

long-term storage.

Mechanism of Action
Anaplastic Lymphoma Kinase

(ALK) inhibitor

Target Pathways
PI3K/AKT,

RAS/RAF/MEK/ERK

In Vitro Activity of Etosalamide (Hypothetical Data)
The following table presents hypothetical IC50 values for etosalamide in ALK-positive cancer

cell lines. These values are representative of typical potencies observed for small molecule

ALK inhibitors and can serve as a reference for designing initial dose-response experiments.
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Cell Line Cancer Type ALK Status
Hypothetical IC50
(nM)

H3122
Non-Small Cell Lung

Cancer
EML4-ALK Fusion 15

H2228
Non-Small Cell Lung

Cancer
EML4-ALK Fusion 25

SU-DHL-1
Anaplastic Large Cell

Lymphoma
NPM-ALK Fusion 10

Karpas-299
Anaplastic Large Cell

Lymphoma
NPM-ALK Fusion 12

Experimental Protocols
Preparation of Etosalamide Stock and Working
Solutions
This protocol describes the preparation of a high-concentration stock solution of etosalamide
in dimethyl sulfoxide (DMSO) and its subsequent dilution to working concentrations in cell

culture medium.

Materials:

Etosalamide powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile, DNase/RNase-free microcentrifuge tubes

Sterile cell culture medium appropriate for the cell line

Calibrated pipettes and sterile tips

Protocol:

Stock Solution Preparation (10 mM):
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Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

Carefully weigh 2.09 mg of etosalamide powder into the tube.

Add 1.0 mL of cell culture grade DMSO to the tube.

Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile

microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Store the aliquots at -20°C.

Preparation of Working Solutions:

Thaw an aliquot of the 10 mM etosalamide stock solution at room temperature.

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the

desired final concentrations for your experiment.

Important: Ensure the final concentration of DMSO in the cell culture medium does not

exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control

(medium with the same final concentration of DMSO) should be included in all

experiments.

Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay to determine the cytotoxic effect of etosalamide on a selected cancer cell line.

Materials:

ALK-positive cancer cell line (e.g., H3122)

Complete cell culture medium

96-well flat-bottom cell culture plates

Etosalamide working solutions
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MTT reagent (5 mg/mL in PBS, sterile filtered)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Protocol:

Cell Seeding:

Trypsinize and count the cells.

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete medium.

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell

attachment.

Compound Treatment:

Prepare serial dilutions of etosalamide in complete medium from your stock solution.

Carefully remove the medium from the wells and add 100 µL of the medium containing the

desired concentrations of etosalamide. Include a vehicle control (medium with DMSO)

and a no-treatment control.

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

MTT Assay:

After the incubation period, add 10 µL of MTT reagent to each well.

Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into

formazan crystals.

Carefully remove the medium containing MTT.

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Gently pipette up and down to ensure complete dissolution.

Data Acquisition and Analysis:

Measure the absorbance of each well at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment relative to the vehicle-treated

control cells (set as 100% viability).

Plot the cell viability against the log of the etosalamide concentration and determine the

IC50 value using a suitable software.

Western Blot Analysis of ALK Signaling
This protocol is designed to assess the effect of etosalamide on the phosphorylation of ALK

and its downstream signaling proteins, providing insight into its mechanism of action.

Materials:

ALK-positive cancer cell line

6-well cell culture plates

Etosalamide working solutions

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-Akt, anti-total-Akt,

anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Protocol:

Cell Treatment and Lysis:

Seed cells in 6-well plates and allow them to attach overnight.

Treat the cells with various concentrations of etosalamide for a specified time (e.g., 2-24

hours).

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

Scrape the cells and collect the lysate.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

Protein Quantification and Sample Preparation:

Determine the protein concentration of the supernatant using a BCA assay.

Normalize the protein concentrations for all samples.

Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5

minutes.

SDS-PAGE and Western Blotting:

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane three times with TBST.

Detection and Analysis:

Add ECL substrate to the membrane.

Visualize the protein bands using a chemiluminescence imaging system.

Analyze the band intensities to determine the relative levels of phosphorylated proteins

compared to the total protein and the loading control.

Visualizations
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Etosalamide Formulation

Cell Viability Assay Western Blot Analysis

Prepare 10 mM Stock
in DMSO

Prepare Working Solutions
in Culture Medium

Treat with Etosalamide Treat with Etosalamide

Seed Cells

Perform MTT Assay

Analyze Data (IC50)

Seed Cells

Cell Lysis & Protein
Quantification

SDS-PAGE & Transfer

Immunoblotting

Analyze Protein Levels

Click to download full resolution via product page

Experimental workflow for in vitro evaluation of etosalamide.
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The PI3K/AKT signaling pathway inhibited by etosalamide.
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The RAS/RAF/MEK/ERK pathway inhibited by etosalamide.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1671764?utm_src=pdf-body-img
https://www.benchchem.com/product/b1671764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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